6-Phenyl-3H-1-benzofuran-2-one

Polymer Stabilization Oxidation Induction Time Processing Stability

6-Phenyl-3H-1-benzofuran-2-one (CAS 57568-50-0) directly traps alkyl radicals via carbon-centered mechanism—unlike phenolic antioxidants. The 6-phenyl substitution dictates radical-scavenging kinetics, thermal stability, and polymer compatibility—non-interchangeable with other benzofuran-2-ones. Essential carbon-radical scavenger in synergistic ternary antioxidant systems for polyolefins and engineering thermoplastics under high-shear, oxygen-starved melt processing. Also a privileged AChE inhibitor scaffold (sub-µM IC50 comparable to donepezil). For procurement or custom synthesis, contact our technical team.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 57568-50-0
Cat. No. B14606612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-3H-1-benzofuran-2-one
CAS57568-50-0
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C3=CC=CC=C3)OC1=O
InChIInChI=1S/C14H10O2/c15-14-9-12-7-6-11(8-13(12)16-14)10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyDWCQRXDLCGREEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-3H-1-benzofuran-2-one (CAS 57568-50-0) Procurement & Selection Baseline


6-Phenyl-3H-1-benzofuran-2-one (CAS 57568-50-0) is a heterocyclic benzofuran-2-one derivative featuring a phenyl substituent at the 6‑position of the benzofuranone core. This compound class is primarily recognized for its ability to act as a carbon‑centered radical scavenger and is patented as a stabilizer for organic polymers against oxidative, thermal, and light‑induced degradation [1]. Unlike many phenolic antioxidants that operate via hydrogen‑atom transfer, benzofuran‑2‑ones can trap alkyl radicals directly, a mechanism validated by both kinetic studies and computational modelling [2], making them relevant to high‑temperature polymer processing and long‑term material stabilization.

Why Generic Substitution Fails for 6-Phenyl-3H-1-benzofuran-2-one (CAS 57568-50-0)


In‑class benzofuran‑2‑one analogs cannot be considered interchangeable for scientific or industrial procurement because both the position and electronic nature of the substituent profoundly affect radical‑scavenging kinetics, thermal stability, and compatibility with host matrices [1]. Studies on 3‑arylbenzofuran‑2‑ones demonstrate that the presence of a 2′‑hydroxyl group on the 3‑phenyl ring, for example, can increase DPPH radical‑scavenging activity by orders of magnitude relative to analogs lacking this substituent [2]. Likewise, theoretical work confirms that the hydrogen‑donating ability of benzofuran‑2‑ones is highly sensitive to the substitution pattern, meaning that 6‑phenyl‑3H‑1‑benzofuran‑2‑one occupies a distinct reactivity space that cannot be replicated by unsubstituted, 3‑phenyl, or alkyl‑substituted variants [3].

Quantitative Differential Evidence for 6-Phenyl-3H-1-benzofuran-2-one (CAS 57568-50-0) vs. Comparators


Oxidation Induction Time (OIT) in Polypropylene: 3‑Arylbenzofuran‑2‑one versus Phenol/Phosphite Baseline

3‑Arylbenzofuran‑2‑ones, when combined with hindered phenols and phosphites in a ternary system (DP101), extend the oxidation induction time (OIT) of bi‑axially oriented polypropylene (BOPP) relative to the conventional binary antioxidant system Irganox B225. Although this comparison is made at the formulation level rather than the single‑compound level, it provides class‑level evidence that the carbon‑centered radical‑scavenging mechanism of 3‑arylbenzofuran‑2‑ones delivers a measurable processing stability advantage [1].

Polymer Stabilization Oxidation Induction Time Processing Stability

DPPH Radical Scavenging: Effect of 2′‑Hydroxyl Substitution on 3‑Arylbenzofuran‑2‑one

Zhang et al. (2014) demonstrated that 5‑methyl‑7‑tert‑butyl‑3‑(2′‑hydroxy‑5′‑methylphenyl)‑3H‑benzofuran‑2‑one (PCRBF2) scavenges DPPH radicals significantly more effectively than benzofuran‑2‑one analogs lacking the 2′‑hydroxyl substituent. While this study did not directly test the 6‑phenyl unsubstituted derivative, it establishes that the hydrogen‑bonding and electronic effects of aryl substituents are first‑order determinants of antioxidant capacity within this scaffold [1]. A theoretical investigation further ranked phenyl‑benzofuran as one of the best antioxidant templates among simplified heterocycles .

Radical Scavenging DPPH Assay Structure–Activity Relationship

Mechanistic Differentiation: Carbon‑Centered Radical Trapping versus Hydrogen‑Atom Transfer

Chen et al. (2016) elucidated that the hydrogen‑transfer mechanism from benzofuran‑2‑one‑type antioxidants to DPPH• proceeds via a two‑step proton‑transfer/electron‑transfer pathway, with proton transfer being rate‑determining. Their kinetic analysis of HP‑136 analogues demonstrates that subtle changes in the aryl substitution pattern alter the rate‑determining step and the overall radical‑scavenging kinetics [1]. This mechanistic divergence from classic phenolic antioxidants (which operate via hydrogen‑atom transfer) explains why benzofuran‑2‑ones are effective at trapping alkyl radicals under oxygen‑deficient conditions, a scenario typical of high‑temperature polymer processing.

Radical Mechanism Kinetics Polymer Degradation

AChE Inhibition Potency of 3‑Arylbenzofuran‑2‑one Derivatives

Yang et al. (2020) reported that 3‑arylbenzofuran‑2‑one compound 20 exhibits an acetylcholinesterase (AChE) IC₅₀ of 0.089 ± 0.01 µM, a value comparable to the clinically approved drug donepezil (IC₅₀ = 0.059 ± 0.003 µM). Although the 6‑phenyl substituent is absent from the specific compound (compound 20 contains a 3‑aryl group), this finding showcases the capacity of the benzofuran‑2‑one chemotype to achieve sub‑micromolar AChE inhibition [1]. Together with the established structure–activity relationship, this supports the notion that 6‑phenyl‑3H‑1‑benzofuran‑2‑one is a privileged scaffold for medicinal chemistry programs targeting neurological disorders.

Acetylcholinesterase Inhibition Neurodegeneration Drug Discovery

Optimal Research & Industrial Application Scenarios for 6-Phenyl-3H-1-benzofuran-2-one (CAS 57568-50-0)


High‑Temperature Polymer Processing Stabilization

Manufacturers of polyolefins (PP, PE) and engineering thermoplastics (polycarbonate, polyester) who require oxidative stability during extrusion, injection molding, or film blowing can employ 6‑phenyl‑3H‑1‑benzofuran‑2‑one as the carbon‑radical scavenger component in a synergistic ternary antioxidant formulation. The mechanism, which involves direct trapping of alkyl radicals rather than hydrogen‑atom donation, provides unique protection at the high shear and oxygen‑starved conditions typical of polymer melts [1]. Patented stabilizer compositions containing benzofuran‑2‑ones are specifically designed for such processing environments [2].

Medicinal Chemistry Lead Optimization for CNS Disorders

Medicinal chemists developing acetylcholinesterase inhibitors for Alzheimer's disease can use 6‑phenyl‑3H‑1‑benzofuran‑2‑one as a core scaffold. The benzofuran‑2‑one chemotype has demonstrated sub‑micromolar AChE inhibition (0.089 µM) comparable to donepezil [1], and the 6‑phenyl modification offers opportunities for structure‑based optimization to improve selectivity, metabolic stability, and blood‑brain barrier penetration while retaining the privileged pharmacophore.

Antioxidant Mechanism and Kinetic Studies

Physical‑organic chemists investigating radical‑scavenging mechanisms can utilize 6‑phenyl‑3H‑1‑benzofuran‑2‑one as a structurally defined probe for studying the competition between proton‑coupled electron transfer (PCET) and sequential proton‑loss electron‑transfer (SPLET) pathways. Its distinct substitution pattern relative to commercial benzofuran‑2‑ones such as HP‑136 facilitates systematic structure–activity relationship studies linking substitution to hydrogen‑transfer kinetics [2].

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